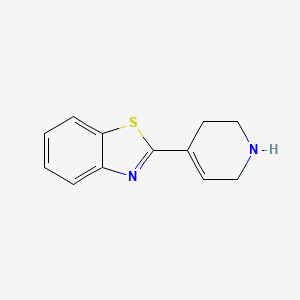
5-Hydroxy-2-(methylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and a methylamino group at the 2-position on the benzene ring . This compound is primarily used in research and development settings and is not intended for direct human use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(methylamino)benzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the Japp-Klingemann reaction, which involves the coupling of diazonium salts with active methylene compounds . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid
Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(methylamino)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(methylamino)benzaldehyde is not fully understood. it is believed to exert its effects through interactions with cellular antioxidation systems . The compound may disrupt redox homeostasis and antioxidation pathways, leading to oxidative stress and cell death in microbial and cancer cells . Specific molecular targets and pathways involved include superoxide dismutases and glutathione reductase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Similar structure but with a methyl group instead of a methylamino group.
2-(Methylamino)benzaldehyde: Lacks the hydroxyl group present in 5-Hydroxy-2-(methylamino)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methylamino groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Eigenschaften
CAS-Nummer |
70127-99-0 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
5-hydroxy-2-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3 |
InChI-Schlüssel |
VLNDERXCPZQXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)

![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)






![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
